![molecular formula C16H15FN2O B14184917 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- CAS No. 878377-10-7](/img/structure/B14184917.png)
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in the realm of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various methods, including transition-metal-catalyzed cyclization reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable fluorinating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This often includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols. These reactions often result in the formation of substituted derivatives with varying biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study its interactions with various biological targets. It has shown promise in modulating the activity of enzymes and receptors, making it a useful tool for understanding biological processes.
Medicine: The most significant application of this compound is in the field of medicinal chemistry. .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. This compound inhibits the activity of FGFRs by binding to their active sites, thereby preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, which are critical processes in cancer progression.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also exhibit potent biological activities, particularly as FGFR inhibitors.
Colchicine-Binding Site Inhibitors: Compounds like 1H-Pyrrolo[3,2-c]pyridine derivatives have shown significant anticancer activities by inhibiting tubulin polymerization.
Pyrrolopyrazine Derivatives: These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl- lies in its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
878377-10-7 |
|---|---|
Molekularformel |
C16H15FN2O |
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C16H15FN2O/c1-10-11(2)19-16-14(10)7-18-8-15(16)20-9-12-3-5-13(17)6-4-12/h3-8,19H,9H2,1-2H3 |
InChI-Schlüssel |
AWAHHBBBKSFJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C(C=NC=C12)OCC3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)
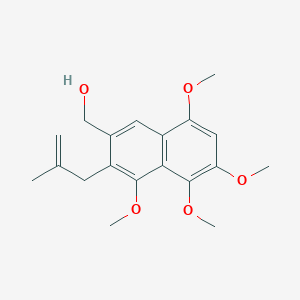
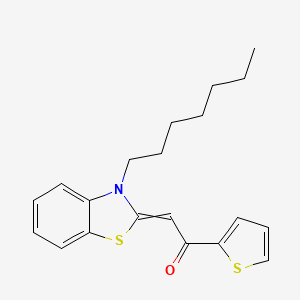
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
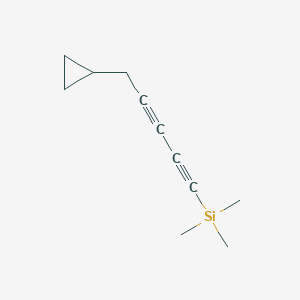
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
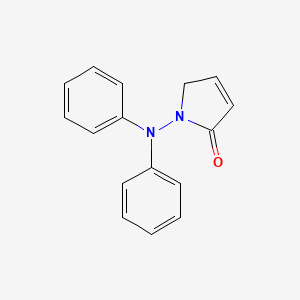
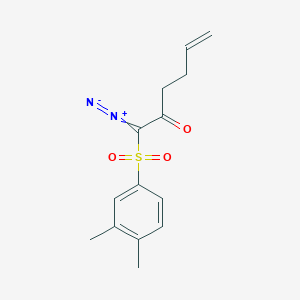
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)



